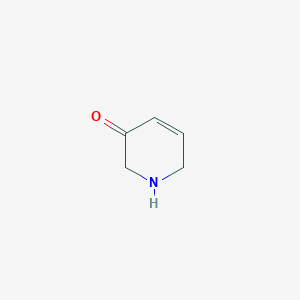
2,6-dihydro-1H-pyridin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dihydro-1H-pyridin-3-one is a heterocyclic compound with a six-membered ring containing one nitrogen atom and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dihydro-1H-pyridin-3-one can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of Meldrum’s acid, a β-keto-ester derivative, and aromatic aldehydes in the presence of ammonium acetate . Another method includes the cyclization of appropriate precursors under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
化学反应分析
Types of Reactions: 2,6-Dihydro-1H-pyridin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding pyridinone derivative.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyridinone derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted pyridinone derivatives.
科学研究应用
2,6-Dihydro-1H-pyridin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of bioactive molecules and complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,6-dihydro-1H-pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This interaction can lead to various biological effects, such as the reduction of blood glucose levels by stimulating glucose uptake into muscle and fat cells .
相似化合物的比较
5,6-Dihydro-1H-pyridin-2-one: Known for its inhibitory activity against HCV NS5B polymerase.
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: Used as hematopoietic progenitor kinase 1 (HPK1) inhibitors.
Uniqueness: 2,6-Dihydro-1H-pyridin-3-one is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and interact with different biological targets. This versatility makes it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
2,6-dihydro-1H-pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-5-2-1-3-6-4-5/h1-2,6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSHPDVBNUSTIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B13490846.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluoropropanoic acid](/img/structure/B13490880.png)


![sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate](/img/structure/B13490887.png)



![4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13490905.png)

